![molecular formula C10H9BrO3 B13701518 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core. It is known for its applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives .
Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis. This approach also yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are optimized to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Amidation Reactions: The compound can react with primary amines to form salicylamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Substituted benzo[d][1,3]dioxin-4-one derivatives.
Oxidation Reactions: Oxidized benzo[d][1,3]dioxin-4-one derivatives.
Reduction Reactions: Reduced benzo[d][1,3]dioxin-4-one derivatives.
Scientific Research Applications
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, antiplasmodial, and cytotoxic drugs.
Agrochemicals: The compound and its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Organic Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Similar structure with a hydroxyl group at the 7th position.
5,7-Dihydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains hydroxyl groups at the 5th and 7th positions.
Uniqueness
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
7-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
JGAFEDUEHPFKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)Br)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
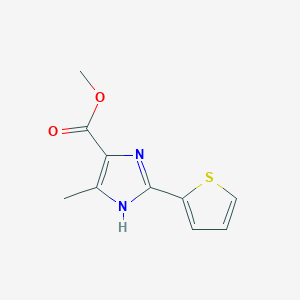
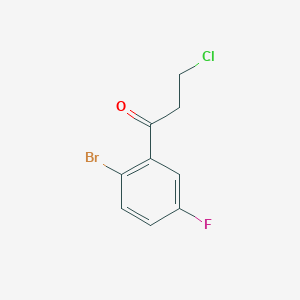
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
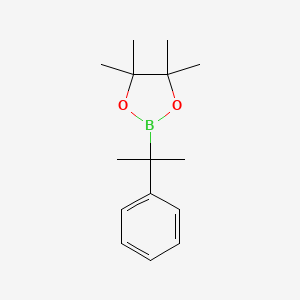

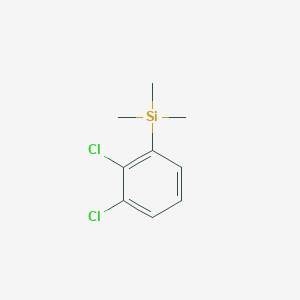
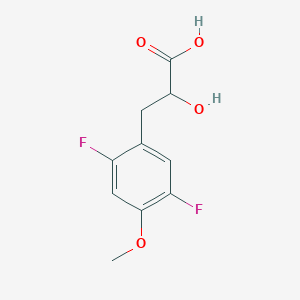
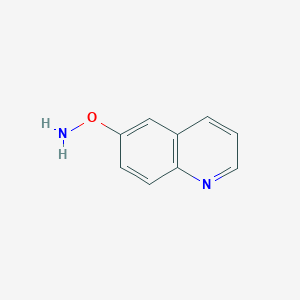
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
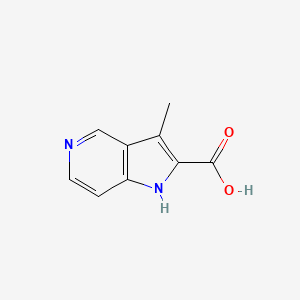
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
